molecular formula C8H8FNO4S B13043956 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene

2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene

Cat. No.: B13043956
M. Wt: 233.22 g/mol
InChI Key: YFXSHURBWZGAHJ-UHFFFAOYSA-N
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Description

2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethylsulfonyl group, a fluorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene typically involves the nitration of 2-(Ethylsulfonyl)-1-Fluorobenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reagents. This ensures high yield and purity of the final product.

Types of Reactions:

    Reduction: The nitro group in 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like iron and hydrochloric acid.

    Substitution: The fluorine atom in the compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, peracids.

Major Products:

    Reduction: 2-(Ethylsulfonyl)-1-Fluoro-4-Aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfone derivatives.

Scientific Research Applications

2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

    Biology: The compound can be used in the development of probes for biological studies, particularly in the investigation of enzyme activities and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

    2-(Methylsulfonyl)-1-Fluoro-4-Nitrobenzene: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    2-(Ethylsulfonyl)-1-Chloro-4-Nitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

    2-(Ethylsulfonyl)-1-Fluoro-4-Aminobenzene: Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-(Ethylsulfonyl)-1-Fluoro-4-Nitrobenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the ethylsulfonyl group enhances its solubility and potential bioavailability, while the nitro and fluorine groups offer sites for further chemical modification and interaction with biological targets.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

2-ethylsulfonyl-1-fluoro-4-nitrobenzene

InChI

InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3

InChI Key

YFXSHURBWZGAHJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F

Origin of Product

United States

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